molecular formula C10H10O2 B2896411 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene CAS No. 41580-72-7

1-Methoxy-3-(prop-2-yn-1-yloxy)benzene

Cat. No. B2896411
CAS RN: 41580-72-7
M. Wt: 162.188
InChI Key: BBWUXCBYJNMFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-(prop-2-yn-1-yloxy)benzene is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 .


Synthesis Analysis

A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent. The compounds were synthesized in good yields (53–85%) .


Molecular Structure Analysis

The IUPAC name of this compound is 1-methoxy-3-(2-propynyloxy)benzene . The InChI code is 1S/C10H10O2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h1,4-6,8H,7H2,2H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.011 and a boiling point of 100-101 °C (18 mmHg) . Its refractive index is 1.519-1.521 .

Scientific Research Applications

Chemical Structure and Properties

  • In a study of the compound 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, it was observed that the methoxy and prop-2-ynyloxy groups are nearly coplanar with the attached benzene ring. This structural feature has implications for the compound's reactivity and interactions in various chemical environments (Chun-Hua Zhang, Jing-Min Zhao, & Bao-Guo Chen, 2010).

Synthesis and Characterization

  • A study on the synthesis and characterization of new heterocyclic systems derived from eugenol, including 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene, demonstrated successful formation of mono and bicycloadducts with potential broad-spectrum activity (Abdelmaoujoud Taia et al., 2020).

Crystallography and Supramolecular Chemistry

  • The study of 3-(Prop-2-yn-1-yloxy)phthalonitrile revealed that the compound forms centrosymmetric dimers connected by C—H⋯N interactions, indicating potential for applications in supramolecular chemistry (Chin Yee Jan et al., 2013).

Medicinal Chemistry and Antiproliferative Activity

  • Research on novel methylenebis{2-[(1-benzyl/cyclohexyl-1H-1,2,3-triazol-4-yl)methoxy]chalcones}, synthesized using 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene, showed significant antibacterial activity. This highlights the compound's potential in the development of new antibacterial agents (S. Ramesh et al., 2014).

Catalytic Polymerizations

  • A study on 1,4-Bis(1-methoxy-1-methylethyl)benzene, related to 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene, as a novel inifer for cationic polymerizations, showed its unique activation behavior, underscoring its potential in polymer chemistry (T. Dittmer, S. Pask, & O. Nuyken, 1992).

Safety and Hazards

The compound is classified as dangerous with hazard statements H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methoxy-3-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h1,4-6,8H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWUXCBYJNMFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-(prop-2-yn-1-yloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.